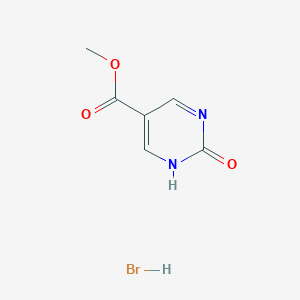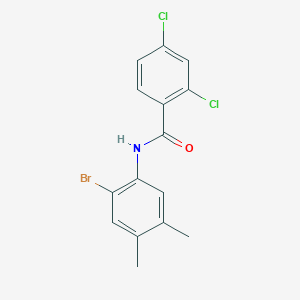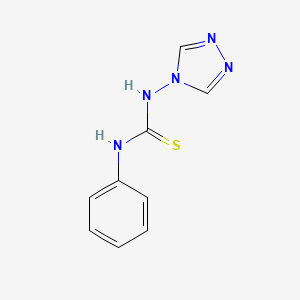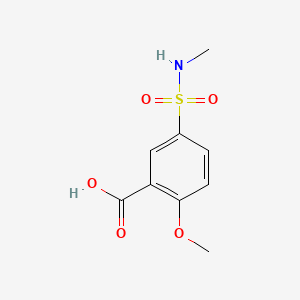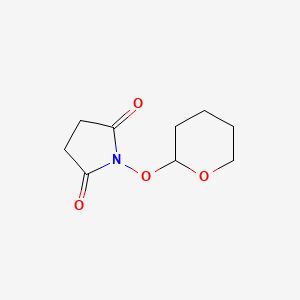
1-(Oxan-2-yloxy)pyrrolidine-2,5-dione
Vue d'ensemble
Description
1-(Oxan-2-yloxy)pyrrolidine-2,5-dione, commonly known as DBDMH, is a white crystalline compound with the molecular formula C6H8BrNO4. It belongs to the class of organic compounds known as pyrrolidine-2,5-diones .
Synthesis Analysis
Pyrrolidine-2,5-dione is a versatile scaffold. The synthetic strategies used for its derivatives include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The non-H atoms are nearly coplanar, with a maximum deviation of 0.030 Å .Chemical Reactions Analysis
Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical and Chemical Properties Analysis
The molecular formula of this compound is C9H13NO4. Further physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
1-(Oxan-2-yloxy)pyrrolidine-2,5-dione and its derivatives are explored in organic synthesis and medicinal chemistry for constructing complex molecular structures. For instance, the conversion of dihydroxypyrrolidine-2,5-dione to maleimide through tosylation has been studied, revealing insights into the thermodynamic and kinetic aspects of such transformations which are significant for understanding the properties and synthetic applications of these compounds (Yan et al., 2018).
Synthesis of Amino Acids
These compounds also play a role in the efficient synthesis of amino acids. For example, 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione reacts in a Lossen-type reaction to furnish Nα-urethane-protected β-alanine and γ-aminopropionic acid, showcasing their utility in synthesizing protected amino acids with excellent yields and purities (Cal et al., 2012).
Antimicrobial Properties
Research into the antimicrobial properties of novel azaimidoxy compounds derived from this compound has shown potential chemotherapeutic applications. The synthesized compounds have been evaluated for their antimicrobial activities, highlighting their potential as chemotherapeutic agents (Jain et al., 2006).
Antioxidant Activity
The antioxidant activity of derivatives, such as 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, has been explored through comprehensive vibrational analysis and theoretical computations. This research provides insights into the structural and electronic factors contributing to their antioxidant properties, which can be valuable for developing new antioxidants (Boobalan et al., 2014).
Asymmetric Synthesis
The asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones via catalyzed 1,3-dipolar cycloaddition demonstrates the application of these compounds in producing structures with high stereochemical control. This is crucial for developing pharmaceuticals with specific chiral configurations (Yang et al., 2015).
Mécanisme D'action
Mode of Action
1-(Oxan-2-yloxy)pyrrolidine-2,5-dione interacts with its targets, the carbonic anhydrase isoenzymes, by inhibiting their activity . This results in changes in the pH and fluid balance in the body, which can have various physiological effects .
Biochemical Pathways
The compound affects the carbonic anhydrase pathway, which is involved in the rapid conversion of carbon dioxide and water into bicarbonate and protons . By inhibiting this pathway, this compound can alter the body’s pH and fluid balance .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of carbonic anhydrase isoenzymes. This can lead to changes in pH and fluid balance, which can have various physiological effects .
Orientations Futures
Analyse Biochimique
Biochemical Properties
The pyrrolidine-2,5-dione scaffold, to which 1-(Oxan-2-yloxy)pyrrolidine-2,5-dione belongs, is known to interact with various enzymes and proteins. For instance, some derivatives of pyrrolidine-2,5-dione have been evaluated for their inhibitory activity on the human carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases, making the interactions of this compound potentially significant in biochemical reactions.
Cellular Effects
Pyrrolidine-2,5-dione derivatives are known to exhibit various bioactivities, including anticonvulsant and tyrosinase inhibitory activity . These activities suggest that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not explicitly reported in the available literature. Given its structural similarity to other pyrrolidine-2,5-dione derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its structural similarity to other pyrrolidine-2,5-dione derivatives, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
1-(oxan-2-yloxy)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c11-7-4-5-8(12)10(7)14-9-3-1-2-6-13-9/h9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKOIHXVIBJPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396511 | |
| Record name | MS-1326 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55610-40-7 | |
| Record name | MS-1326 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Tetrahydro-2H-pyran-2-yloxy)succinimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


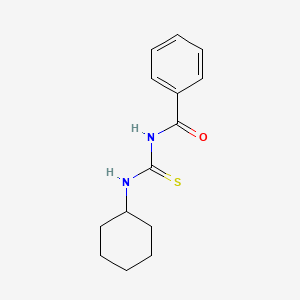
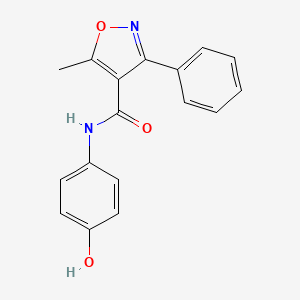

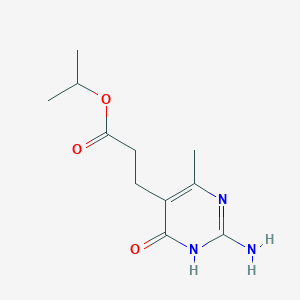
![N-[2-(2-Pyridinyl)ethyl]benzamide](/img/structure/B3060529.png)
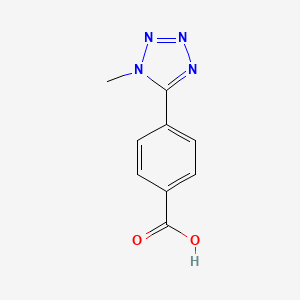
![1-Methoxy-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B3060533.png)


